
3-(对甲苯基)丙酸
描述
Synthesis Analysis
The synthesis of compounds related to 3-(p-Tolyl)propionic acid often involves multi-step chemical reactions that yield high-purity products. For example, the synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid from β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation, demonstrates the complexity and efficiency of synthesizing structurally similar compounds (Zeng Xiang, 2005). Similarly, the preparation of 3-(2-Pyridyldithio)propionic acid through chlorination and reaction with 3-mercaptopropionic acid showcases the diverse synthetic routes available for producing analogous compounds (V. V. Samukov, 1998).
Molecular Structure Analysis
The molecular structure of compounds analogous to 3-(p-Tolyl)propionic acid is often determined using X-ray diffraction methods. For instance, the structure of 3-(pyrrole-2′-carboxamido)propanoic acid was elucidated, revealing a pyrrole ring linked to a propionic acid subchain, which highlights the importance of structural analysis in understanding the compound's chemical behavior (Zeng Xiang, 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-(p-Tolyl)propionic acid derivatives are diverse, ranging from regiospecific syntheses to interactions with various chemical agents. For example, the regiospecific synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid demonstrates the compound's ability to undergo specific chemical transformations (Isuru R. Kumarasinghe et al., 2009).
科学研究应用
Microbial Tolerance and Fermentation Enhancement
Research into the microbial production of propionic acid, a related compound to 3-(p-Tolyl)propionic acid, has shed light on the mechanisms of acid tolerance in microbes like Propionibacterium acidipropionici. Understanding these mechanisms is crucial for improving fermentation processes aimed at producing propionic acid and its derivatives efficiently. Studies have identified specific proteins and genetic modifications that enhance microbial tolerance to acidic conditions, which could be applied to increase the production yields of related compounds, including 3-(p-Tolyl)propionic acid (Guan et al., 2014).
Spectroscopic and Computational Studies
Spectroscopic and quantum computational studies on related propionic acids have provided detailed insights into their molecular structures and interactions. For example, research on 3-Pyridinepropionic acid (a compound similar in structure to 3-(p-Tolyl)propionic acid) utilized UV-Vis, NMR spectroscopy, and density functional theory to analyze its properties, offering potential applications in pharmacology and material science (Savita et al., 2021).
Enhanced Production Processes
Pathway engineering has been employed to enhance the production of propionic acid through microbial fermentation. By genetically modifying key enzymes and pathways in Propionibacterium jensenii, researchers have significantly increased the titer of propionic acid. Such approaches could be adapted to optimize the production of 3-(p-Tolyl)propionic acid, making it more economically viable for industrial applications (Liu et al., 2016).
Material Science Applications
In material science, derivatives of propionic acid have been explored for their potential in creating smart materials with multi-functional properties. For instance, research involving the polymerization of related compounds has led to the development of UV-protective, antibacterial, and electrically conductive fabrics. Such innovative applications demonstrate the versatility of propionic acid derivatives in material design and functionality (Baseer et al., 2020).
Chemical Synthesis and Functionalization
The ortho-functionalization of substituted toluenes has been achieved through processes that could be relevant for synthesizing 3-(p-Tolyl)propionic acid derivatives. This method offers a pathway for creating a variety of functionalized compounds, which could have applications in synthesizing new drugs, agrochemicals, and other specialized chemicals (Cai et al., 2007).
安全和危害
3-(p-Tolyl)propionic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYGRLNSOKABMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164562 | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)propionic acid | |
CAS RN |
1505-50-6 | |
| Record name | 3-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1505-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-tolyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(P-TOLYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG327JNM0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




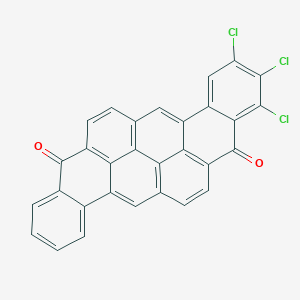
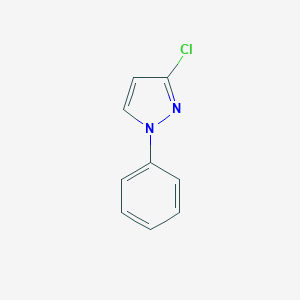

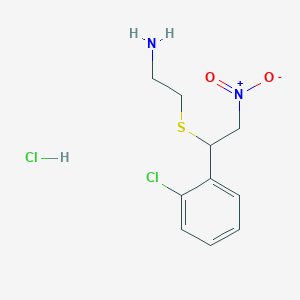

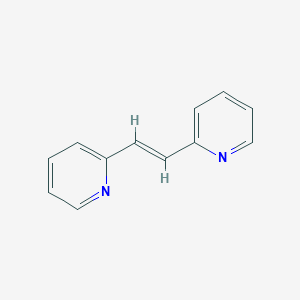
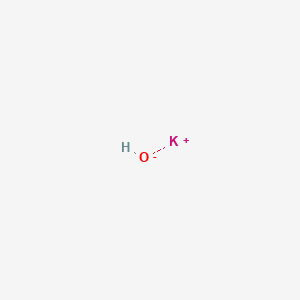

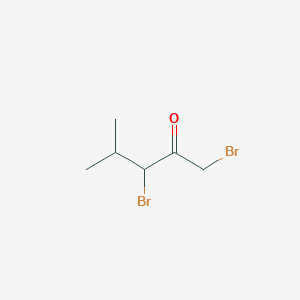

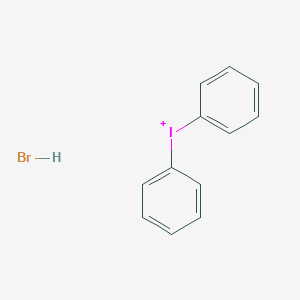
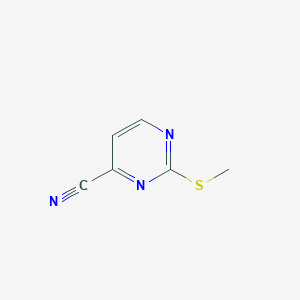
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)